2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methylpropanamide
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Description
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Physical and Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, and chemical stability .Scientific Research Applications
Solar Energy Conversion
Phenothiazine derivatives, incorporating furan and thiophene as conjugated linkers, have been synthesized and applied in dye-sensitized solar cells. These compounds demonstrate the significant impact of conjugated linkers on the solar energy conversion efficiency. Specifically, the use of furan as a conjugated linker resulted in a solar energy-to-electricity conversion efficiency of 6.58%, marking an improvement of over 24% compared to reference cells, under AM 1.5 G irradiation (Se Hun Kim et al., 2011).
Antiprotozoal Activity
Substituted bis(4-guanylphenyl)furans and related analogues have been synthesized and evaluated for their antimalarial and antitrypanosomal activities. Despite not showing high levels of antimalarial activity, some compounds demonstrated significant efficacy against Trypanosoma rhodesiense in mice, with six compounds producing cures at submilligram dosage levels (B. Das & D. Boykin, 1977).
Antimicrobial Activity
The synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes has led to the creation of Schiff bases with antimicrobial properties. These compounds were characterized and screened for their effectiveness against various microbial strains, showcasing their potential as antimicrobial agents (M. Arora et al., 2013).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4S/c1-19(2,26-16-7-5-15(21)6-8-16)18(23)22-13-20(24,14-9-11-27-12-14)17-4-3-10-25-17/h3-12,24H,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQZXZXKYIPOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CSC=C1)(C2=CC=CO2)O)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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